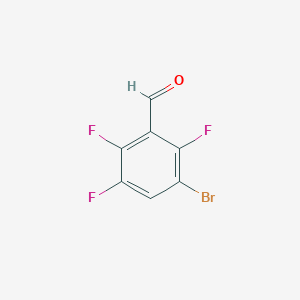
3-Bromo-2,5,6-trifluorobenzaldehyde
Übersicht
Beschreibung
3-Bromo-2,5,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrF3O . It has a molecular weight of 238.99 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5,6-trifluorobenzaldehyde is1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
3-Bromo-2,5,6-trifluorobenzaldehyde is utilized in various chemical synthesis processes, demonstrating its versatility in the construction of complex compounds. For instance, its derivatives, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been integral in the formation of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017). Additionally, transformations such as the Friedländer condensation utilize 3-bromobenzaldehyde to form novel chelating ligands, indicating its role in complex organic synthesis processes (Hu, Zhang, & Thummel, 2003).
Structural and Optical Properties
The bromine substitution in related compounds like 2,3-dimethoxybenzaldehyde significantly influences their structural and electronic properties. Studies have shown that such substitutions affect intermolecular interactions, crystalline arrangements, and stability. The bromine atom also enhances the nonlinear third-order susceptibility, indicating potential applications in nonlinear optical (NLO) materials (Aguiar et al., 2022).
Catalysis
Compounds like 3-bromo-2-hydroxybenzaldehyde have been used in catalytic applications, such as in the synthesis of tetra-nuclear macrocyclic Zn(II) complexes. These complexes have been shown to catalyze selective oxidation reactions efficiently (Wang et al., 2021).
Analytical Applications
3-Bromo-2,5,6-trifluorobenzaldehyde and its related compounds find applications in analytical chemistry as well. For example, 3-bromo-4-hydroxybenzaldehyde has been studied for its separability and determinability by gas chromatography, highlighting its potential use in analytical methodologies (Shi Jie, 2000).
Eigenschaften
IUPAC Name |
3-bromo-2,5,6-trifluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZAXUIHMQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5,6-trifluorobenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)
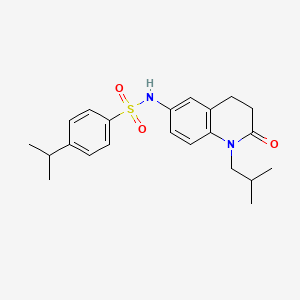
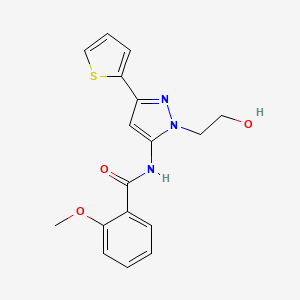
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
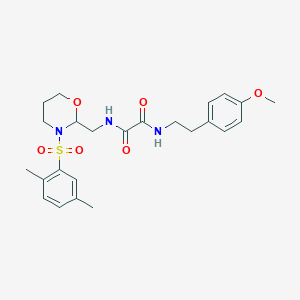
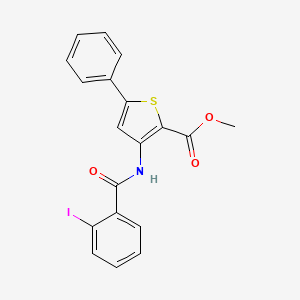
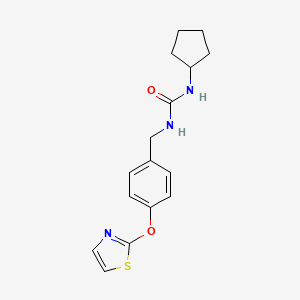
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)